Picoxystrobin

描述

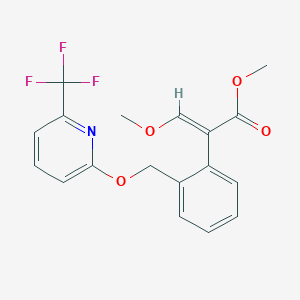

Picoxystrobin is a systemic and translaminar fungicide belonging to the strobilurin group. It is known for its preventive and curative properties, making it effective against a broad spectrum of plant diseases. The compound is characterized by its unique distribution properties, including systemic (acropetal) and translaminar movement, diffusion in leaf waxes, and molecular redistribution in air . The IUPAC name for this compound is methyl (E)-3-methoxy-2-[2-(6-trifluoromethyl-2-pyridyloxymethyl)phenyl]acrylate .

准备方法

嘧菌酯可以通过多种方法合成。 一种方法涉及2-(6-三氟甲基吡啶-2-氧基甲基)苯乙酸甲酯与乙酸酐和三甲基正甲酸酯的缩合反应 。 另一种方法包括以下步骤 :

- 将3-异色满酮溶解在甲醇和惰性溶剂中,得到(2-卤代甲基苯基)乙酸甲酯。

- 将6-三氟甲基-2-吡啶酮转化为其钠盐,使其与季铵盐在极性溶剂中反应,然后加入(2-卤代甲基苯基)乙酸甲酯,得到2- [2' -(6'-三氟甲基吡啶-2-氧基)甲基] 苯基乙酸甲酯。

- 对所得化合物进行醛醇缩合反应,使用甲酰胺化合物,然后水解,得到2- [2' -(6'-三氟甲基吡啶-2-氧基)甲基] 苯基-3-羟基乙酸甲酯。

- 用碱和甲基化试剂处理最终化合物,得到嘧菌酯。

化学反应分析

科学研究应用

Agricultural Applications

Picoxystrobin is primarily used to control several fungal diseases affecting crops. The following table summarizes its applications across different crop types:

| Crop Type | Diseases Controlled | Application Rate |

|---|---|---|

| Cereal Crops | Brown rust, Tan spot, Powdery mildew, Net blotch | 0.5 - 1.0 L/ha |

| Pulses | Ascochyta blight, Downy mildew | 0.5 - 1.0 L/ha |

| Oilseeds | Sclerotinia stem rot, Alternaria leaf spot | 0.5 - 1.0 L/ha |

| Vine Tea | Leaf blight caused by Neopestalotiopsis clavispora | 0.25 - 0.5 g/L |

The compound has shown excellent efficacy in field trials, outperforming other fungicides such as azoxystrobin and triazoles in terms of both mycelial growth inhibition and conidium germination .

Field Trials

Research conducted on vine tea demonstrated that this compound significantly reduced the incidence and severity of leaf blight caused by Neopestalotiopsis clavispora. The effective concentration for controlling spore germination was found to be as low as 0.0048 µg/mL . In field conditions, this compound provided robust control over fungal pathogens with minimal resistance development observed in treated populations.

Resistance Management

While resistance to this compound has been documented, studies indicate that resistant strains exhibit reduced fitness compared to their susceptible counterparts . This suggests that integrated resistance management strategies can be employed to prolong the effectiveness of this compound.

Safety and Environmental Impact

This compound is generally regarded as safe for non-target organisms when used according to label directions. However, studies have indicated potential immunotoxic effects on aquatic organisms at high concentrations . Its environmental half-life varies significantly depending on conditions but can range from days to several years .

Case Study: Cereal Crop Protection

In a comprehensive study involving cereal crops, this compound was applied during critical growth stages to combat brown rust and powdery mildew. Results showed a yield increase of up to 15% compared to untreated plots, demonstrating its economic viability as a fungicide .

Case Study: Vine Tea Management

A targeted application of this compound on vine tea plants resulted in a significant reduction in leaf blight severity over two growing seasons. The study highlighted its role in integrated pest management (IPM) strategies, contributing to sustainable agricultural practices without compromising yield .

作用机制

Picoxystrobin exerts its effects by inhibiting mitochondrial respiration. It binds to the Q0 site of cytochrome b, blocking electron transport between cytochrome b and cytochrome c1, which disrupts the energy cycle and inhibits ATP production . This mechanism of action makes this compound effective as a fungicide, preventing the growth and spread of fungal pathogens.

相似化合物的比较

嘧菌酯属于嘧菌酯类杀菌剂,其中包括其他化合物,如嘧菌酯,三氟嘧菌酯,氟唑菌酰胺和甲氧基丙烯酸酯 。 与这些化合物相比,嘧菌酯具有更好的内吸性和熏蒸特性,使其在施用后更有效地重新分布和转移活性成分 。这导致了对更广泛的植物病害的优越治疗活性。

生物活性

Picoxystrobin is a synthetic fungicide belonging to the strobilurin class, widely recognized for its efficacy against various fungal pathogens in agriculture. Its mode of action primarily involves the inhibition of mitochondrial respiration by blocking electron transport at the Qo site of cytochrome bc1 complex, leading to reduced ATP production and ultimately inhibiting fungal growth. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions as a preventative and curative fungicide with both systemic and translaminar properties. By targeting the mitochondrial respiratory chain, it disrupts energy production in fungi, which is critical for their survival and reproduction. The compound is effective against a range of fungal diseases, including:

Table 1: Summary of this compound's Mode of Action

| Mechanism | Description |

|---|---|

| Target Site | Qo site of cytochrome bc1 complex |

| Effect | Inhibition of mitochondrial respiration |

| Result | Reduced ATP production and fungal growth |

Toxicological Studies

Toxicological evaluations have been conducted to assess the safety profile of this compound. Key findings include:

- No Observed Adverse Effect Level (NOAEL) : Established at 200 ppm based on reduced body weight gain in rats.

- Chronic Toxicity : In studies involving Crl:CD(SD) rats, increased survival rates were observed in high-dose groups (3500 ppm), despite some adverse effects like decreased body weight and increased liver weights .

- Carcinogenicity : No evidence of carcinogenicity was found in mice or rats. However, testicular interstitial cell adenomas were noted at high doses in male rats .

Table 2: Summary of Toxicological Findings

| Study Type | Key Findings |

|---|---|

| Chronic Toxicity | Increased survival in high-dose groups |

| NOAEL | 200 ppm (12 mg/kg bw/day) |

| Carcinogenicity | No carcinogenic risk identified |

Environmental Impact and Residue Dynamics

Field trials conducted in Egypt assessed the residue dynamics of this compound on strawberries. The findings indicated:

- A half-life () of approximately 5.4 days , with a significant degradation rate (79%) after 14 days.

- The study employed a QuEChERS-based protocol coupled with LC-MS/MS for residue measurement, validating safety for consumer exposure .

Table 3: Residue Dynamics in Strawberries

| Parameter | Value |

|---|---|

| Half-life () | 5.4 days |

| Degradation Rate | 79% after 14 days |

Efficacy Against Fungal Pathogens

Recent studies have highlighted the antifungal efficacy of this compound against various pathogens. For instance, a study on Neofusicoccum clavispora demonstrated:

- Inhibition Concentration (): Values ranged from 0.0062 to 0.0658 µg/mL , indicating strong inhibitory activity on mycelial growth.

- Conidium Germination : Inhibition concentrations ranged from 0.0014 to 0.0099 µg/mL , showcasing excellent activity against conidia .

Table 4: Efficacy Data Against N. clavispora

| Parameter | Value |

|---|---|

| Mycelial Growth | 0.0242 ± 0.0127 µg/mL |

| Conidium Germination | 0.0048 ± 0.0022 µg/mL |

属性

IUPAC Name |

methyl (E)-3-methoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3NO4/c1-24-11-14(17(23)25-2)13-7-4-3-6-12(13)10-26-16-9-5-8-15(22-16)18(19,20)21/h3-9,11H,10H2,1-2H3/b14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSNKSODLGJUMQ-SDNWHVSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C(C1=CC=CC=C1COC2=CC=CC(=N2)C(F)(F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C(\C1=CC=CC=C1COC2=CC=CC(=N2)C(F)(F)F)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047542 | |

| Record name | Picoxystrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117428-22-5 | |

| Record name | Picoxystrobin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117428-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picoxystrobin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117428225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picoxystrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | picoxystrobin (ISO); methyl (2E)-3-methoxy-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICOXYSTROBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62DH7GEL1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Picoxystrobin?

A1: this compound is a strobilurin fungicide that acts by inhibiting the mitochondrial electron transport chain at the cytochrome bc1 complex (Complex III) in fungi. [, , ] This inhibition blocks the production of ATP, the essential energy source for cellular processes, leading to fungal growth inhibition and death.

Q2: Are there concerns about fungal resistance to this compound?

A3: Yes, fungal resistance to this compound is a growing concern. Studies have identified resistant strains of various fungi, including Magnaporthe oryzae (rice blast) and Cercospora sojina (frogeye leaf spot). [, ] Resistance often arises from mutations in the cytochrome b gene (cyt b), particularly the G143A substitution. [, ]

Q3: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C19H17ClN2O5 and a molecular weight of 388.81 g/mol. []

Q4: Are there any specific spectroscopic data available for this compound identification?

A5: While the provided research papers do not delve into detailed spectroscopic data, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used for identification and quantification of this compound residues in various matrices. [, , , , ]

Q5: How stable is this compound under different environmental conditions?

A6: this compound exhibits varying stability depending on the matrix and environmental conditions. Its degradation in soil and plants follows first-order kinetics, with half-lives ranging from a few days to over two weeks. [, , ] Sunlight exposure can accelerate its degradation. [] Formulation strategies can be employed to enhance its stability. []

Q6: Does this compound possess any known catalytic properties?

A6: this compound is primarily a fungicide and is not reported to have catalytic properties. Its primary mode of action involves binding to the cytochrome bc1 complex, inhibiting electron transfer, rather than catalyzing a chemical reaction.

Q7: Have computational methods been applied to study this compound?

A8: While the provided research primarily focuses on experimental methods, computational chemistry tools like quantitative structure-activity relationship (QSAR) modeling can be valuable for predicting this compound's activity, environmental fate, and potential toxicity. []

Q8: How do structural modifications of this compound influence its activity?

A9: Although specific SAR studies were not detailed, structural modifications of the strobilurin scaffold, to which this compound belongs, can significantly influence its binding affinity to the cytochrome bc1 complex, affecting its fungicidal activity and potentially altering its toxicity profile. [, , , ]

Q9: What formulation strategies are used to improve this compound's efficacy?

A10: this compound is formulated into various products, including suspension concentrates (SC), wettable powders (WP), and seed treatments. [, , ] These formulations aim to optimize its stability, solubility, wettability, and bioavailability for effective application and uptake by target fungi.

Q10: What are the regulatory guidelines for this compound use?

A11: this compound use is subject to regulations set by authorities like the Environmental Protection Agency (EPA) in the United States and similar bodies in other countries. These regulations define maximum residue limits (MRLs) in food crops to ensure consumer safety. [, ]

Q11: How is this compound absorbed and metabolized in plants?

A12: this compound exhibits systemic activity in plants, meaning it's absorbed and translocated within the plant tissues. [] Its dissipation in plants follows first-order kinetics, indicating a gradual breakdown and potential for metabolite formation. [, ]

Q12: What types of studies are conducted to assess this compound's efficacy?

A13: this compound's efficacy is evaluated through in vitro studies (e.g., mycelial growth inhibition assays, spore germination assays) and in vivo field trials. [, , , ] Field trials assess its performance against target fungal diseases in various crops under real-world conditions.

Q13: What are the implications of cross-resistance to other fungicides?

A14: Cross-resistance to other QoI fungicides poses a significant challenge for disease management. [, , ] It limits the effectiveness of alternative control options within the same chemical class, necessitating the development of novel fungicides or integrated pest management strategies.

Q14: What is known about this compound's toxicity profile?

A15: Regulatory agencies assess toxicological data to establish safe use guidelines. This compound's acute toxicity to earthworms has been studied, and specific applications might require further risk assessment, especially considering environmental factors like rainfall. [, ]

Q15: How does this compound break down in the environment?

A16: this compound's environmental degradation is influenced by factors like soil type, pH, microbial activity, and sunlight exposure. [, , ] Its degradation products and their potential environmental impact require further investigation.

Q16: How are this compound residues measured in food and environmental samples?

A17: Sensitive analytical techniques like GC-ECD, GC-MS, and LC-MS/MS are employed for quantifying this compound residues in various matrices. [, , , , ] These methods are rigorously validated to ensure accurate and reliable measurements.

Q17: Are there alternative fungicides for controlling diseases targeted by this compound?

A18: Yes, alternative fungicides with different modes of action, such as triazoles, SDHIs (succinate dehydrogenase inhibitors), and multi-site inhibitors like mancozeb, are available. [, , ] Rotating fungicides with different modes of action is crucial to delay resistance development.

Q18: What research infrastructure supports the study of this compound and similar fungicides?

A19: Research on this compound benefits from advanced analytical tools like GC-MS and LC-MS/MS, molecular biology techniques for resistance monitoring, and field trial facilities for evaluating efficacy and environmental fate. [, , , ]

Q19: How does research on this compound contribute to broader scientific understanding?

A20: Research on this compound and its interactions with fungi contributes to a deeper understanding of fungal biology, fungicide resistance mechanisms, and strategies for developing sustainable disease management solutions. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。